molecular formula C12H17N3O3 B14706371 Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate CAS No. 23852-97-3

Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate

Cat. No.: B14706371
CAS No.: 23852-97-3
M. Wt: 251.28 g/mol
InChI Key: RXTNMLUPCVQUKL-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate is an organic compound with a complex structure that includes both amino and hydroxyimino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 3-amino-2-hydroxyiminopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the amino groups can participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate is unique due to its combination of amino and hydroxyimino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

23852-97-3

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate

InChI

InChI=1S/C12H17N3O3/c1-2-18-12(16)9-3-5-10(6-4-9)14-8-11(7-13)15-17/h3-6,14,17H,2,7-8,13H2,1H3

InChI Key

RXTNMLUPCVQUKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(=NO)CN

Origin of Product

United States

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